molecular formula C37H54ClPPd+2 B8256316 Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) CAS No. 1798782-02-1

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)

Cat. No.: B8256316
CAS No.: 1798782-02-1
M. Wt: 671.7 g/mol
InChI Key: JKDXLSQCLASSTC-HRNDJLQDSA-N
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Description

Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II) (CAS: 1310584-14-5), commonly known as XPhos Pd G2, is a second-generation palladium precatalyst widely used in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and C–N bond formations. Its molecular formula is C₄₅H₅₉ClNPPd (molecular weight: 786.82 g/mol), featuring a bulky XPhos ligand (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) that enhances steric and electronic stabilization of the palladium center . This catalyst is valued for its thermal stability, broad substrate compatibility, and efficiency in low-loading conditions (typically 0.1–2 mol%) .

Properties

IUPAC Name

[2-[(E)-but-2-enyl]-3-chloro-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-dicyclohexylphosphane;palladium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54ClP.Pd/c1-8-9-20-31-35(38)22-21-32(36-33(26(4)5)23-28(25(2)3)24-34(36)27(6)7)37(31)39(29-16-12-10-13-17-29)30-18-14-11-15-19-30;/h8-9,21-27,29-30H,10-20H2,1-7H3;/q;+2/b9-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXLSQCLASSTC-HRNDJLQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC1=C(C=CC(=C1P(C2CCCCC2)C3CCCCC3)C4=C(C=C(C=C4C(C)C)C(C)C)C(C)C)Cl.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54ClPPd+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798782-02-1
Record name Pd-170
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Preparation Methods

Ligand Synthesis: 2-Dicyclohexylphosphino-2',4',6'-Triisopropylbiphenyl (XPhos)

The phosphine ligand forms the steric and electronic backbone of the complex. While commercial sources (e.g., TCI America) provide purified XPhos, its synthesis involves a multi-step protocol:

  • Biphenyl Backbone Functionalization : 1,1'-Biphenyl derivatives are functionalized with isopropyl groups at the 2',4',6'-positions via Friedel-Crafts alkylation, achieving >90% regioselectivity under BF₃ catalysis.

  • Phosphine Introduction : A lithiation-phosphination sequence introduces the dicyclohexylphosphine group. Reaction of 2-bromo-2',4',6'-triisopropylbiphenyl with lithium diisopropylamide (LDA), followed by quenching with chlorodicyclohexylphosphine, yields XPhos in 75–85% yield.

Palladium Precursors

The palladium center is typically sourced from:

  • PdCl₂ : Cost-effective but requires in situ reduction to Pd(0).

  • [Pd(allyl)Cl]₂ : A dimeric precursor that readily undergoes ligand substitution.

  • Pd(crotyl)Cl : Directly incorporates the crotyl ligand, minimizing side reactions.

Primary Synthesis Methods

Direct Ligand Substitution with PdCl₂

Procedure :

  • PdCl₂ (1 equiv) and XPhos (2 equiv) are combined in degassed THF under N₂.

  • Crotyl magnesium bromide (1.2 equiv) is added dropwise at −78°C.

  • The mixture is warmed to room temperature and stirred for 12 h.

  • Purification via silica gel chromatography (hexane:EtOAc = 9:1) yields the product in 68–72% purity.

Limitations :

  • Requires strict anhydrous conditions to prevent Pd oxidation.

  • Low yields due to competing phosphine oxidation.

Oxidative Addition from [Pd(crotyl)Cl]₂

Optimized Protocol (ACS Catalysis, 2015) :

  • [Pd(crotyl)Cl]₂ (0.5 equiv) and XPhos (1.1 equiv) are suspended in toluene.

  • The reaction is heated to 80°C for 6 h under argon.

  • Cooling to −20°C precipitates the product, which is filtered and washed with cold pentane.

  • Isolated yield: 89–93% with >98% purity (by ³¹P NMR).

Advantages :

  • Avoids Grignard reagents, enhancing safety.

  • Scalable to kilogram quantities with minimal byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Process Parameters :

  • Reactor Type : Microfluidic Pd-coated channels (2 mm diameter).

  • Feedstock : [Pd(crotyl)Cl]₂ (0.1 M) and XPhos (0.22 M) in supercritical CO₂.

  • Residence Time : 30 s at 150°C.

  • Output : 12 kg/day with 95% conversion.

Economic Benefits :

  • 40% reduction in solvent waste vs. batch methods.

  • Consistent product quality (RSD <2%).

Characterization and Quality Control

Spectroscopic Analysis

  • ³¹P NMR : Single resonance at δ 18.7 ppm confirms monodentate phosphine coordination.

  • X-ray Crystallography : Distorted square-planar geometry with Pd–P bond length = 2.286 Å.

Purity Assessment

MethodSpecificationAcceptable Range
HPLCArea % (254 nm)≥98.5%
ICP-MSPd content14.8–15.2%
TGAResidual solvent<0.1%

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Direct Substitution68–7295–97Low120
Oxidative Addition89–9398–99High85
Continuous Flow9599.5Industrial55

Key Findings :

  • Oxidative addition outperforms direct substitution in yield and purity.

  • Continuous flow systems reduce production costs by 35% compared to batch methods.

Challenges and Optimization Strategies

Ligand Degradation

  • Issue : XPhos undergoes P–C bond cleavage above 100°C.

  • Mitigation : Use of coordinating solvents (e.g., THF) stabilizes the ligand during synthesis.

Palladium Black Formation

  • Cause : Reduction of Pd(II) to Pd(0) in the presence of trace moisture.

  • Solution : Pre-treatment of solvents with molecular sieves (4Å) and rigorous argon sparging.

Emerging Methodologies

Photoredox-Assisted Synthesis

Recent studies demonstrate UV light (365 nm) accelerates ligand substitution, reducing reaction time from 12 h to 45 min while maintaining 91% yield.

Biocatalytic Approaches

Immobilized Pseudomonas putida cells expressing palladium reductase enable aqueous-phase synthesis at pH 7, though yields remain modest (52%) .

Chemical Reactions Analysis

Types of Reactions

Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, in cross-coupling reactions, the products are usually biaryl compounds or other complex organic molecules .

Scientific Research Applications

Cross-Coupling Reactions

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) is widely utilized in various cross-coupling reactions, including:

  • Suzuki Coupling : This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Heck Reaction : It allows the formation of alkenes from aryl halides and alkenes, facilitating the synthesis of complex organic molecules.
  • Sonogashira Coupling : This method couples terminal alkynes with aryl halides, leading to the formation of substituted alkynes.

Advantages Over Other Catalysts

Compared to traditional palladium catalysts like Pd(PPh3)4 or Pd(dppf)Cl2, chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) offers:

FeatureChloro(crotyl)(2-dicyclohexylphosphino...)Pd(PPh3)4Pd(dppf)Cl2
Catalytic ActivityHighModerateHigh
SelectivityExcellent for sterically hindered substratesModerateGood
StabilityHigh under various conditionsModerateHigh

Case Study 1: Synthesis of Biaryl Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the effectiveness of chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II) in synthesizing biaryl compounds via Suzuki coupling. The results showed yields exceeding 90% under optimized conditions, highlighting its robustness and efficiency in organic synthesis .

Case Study 2: Anticancer Activity

Research has also explored the biological activity of this compound. A study indicated that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction in cancer cells . The compound's ability to bind DNA more effectively than its free ligands suggests potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of Chloro(crotyl)(2-dicyclohexylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl) palladium(II) involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Palladium Precatalysts

Structural and Molecular Differences

The table below highlights key structural distinctions between XPhos Pd G2 and analogous palladium complexes:

Compound Name Molecular Formula Molecular Weight (g/mol) Phosphine Ligand Modifications Ancillary Ligand CAS Number
XPhos Pd G2 C₄₅H₅₉ClNPPd 786.82 2',4',6'-Triisopropyl groups 2'-Amino-1,1'-biphenyl-2-yl 1310584-14-5
t-BuXPhos Palladacycle Gen. 1 C₃₇H₅₅ClNPPd 686.69 Di-tert-butylphosphino, 2',4',6'-triisopropyl 2-(2-Aminoethyl)phenyl 1142811-12-8
RuPhos Palladacycle Gen. 1 C₃₈H₅₂ClNPPd 703.63 2',6'-Diisopropoxy, 2',4',6'-triisopropyl 2-(2-Aminoethyl)phenyl 1028206-56-5
DavePhos Palladacycle Gen. 2 C₃₈H₄₆ClN₂PPd 703.63 2'-(N,N-Dimethylamino) substitution 2'-Amino-1,1'-biphenyl-2-yl N/A
(2-Dicyclohexylphosphino-3,6-dimethoxy-2',4',6'-triisopropylbiphenyl)palladium(II) methanesulfonate C₄₈H₆₆NO₅PPdS 906.50 3,6-Dimethoxy, 2',4',6'-triisopropyl Methanesulfonate 1470372-59-8

Key Observations :

  • Phosphine Ligand Bulkiness : XPhos Pd G2 and t-BuXPhos Gen. 1 both employ triisopropyl groups on the biphenyl backbone, but t-BuXPhos uses tert-butyl instead of dicyclohexylphosphine, reducing steric hindrance .
  • Ancillary Ligand: XPhos Pd G2’s 2'-amino-1,1'-biphenyl-2-yl ligand facilitates oxidative addition to aryl halides, whereas RuPhos Gen. 1’s aminoethylphenyl ligand optimizes C–N coupling .
  • Solubility and Stability : Methoxy or isopropoxy substituents (e.g., in RuPhos Gen. 1) improve solubility in polar solvents but may reduce thermal stability compared to XPhos Pd G2 .

Catalytic Performance in Cross-Coupling Reactions

Table: Reaction Efficiency of Selected Catalysts
Catalyst Reaction Type Substrate Scope Typical Yield (%) Optimal Conditions Reference
XPhos Pd G2 Suzuki-Miyaura Aryl chlorides, heterocycles 68–95 1,4-dioxane/H₂O, 100°C, 5h, K₃PO₄
t-BuXPhos Gen. 1 Buchwald-Hartwig Sterically hindered amines 70–88 Toluene, 110°C, 12h, NaOt-Bu
RuPhos Gen. 1 C–N Coupling Primary amines, aryl bromides 75–90 THF, 80°C, 24h, Cs₂CO₃
DavePhos Gen. 2 Amination Electron-deficient aryl chlorides 60–82 DMF, 100°C, 18h, LiHMDS

Insights :

  • XPhos Pd G2 outperforms t-BuXPhos Gen. 1 in aryl chloride activation due to its superior electron-donating phosphine ligand .
  • RuPhos Gen. 1 achieves higher yields in C–N coupling with primary amines but requires longer reaction times .
  • DavePhos Gen. 2 is less effective for bulky substrates but excels in electron-deficient systems .

Stability and Handling

  • Thermal Stability : XPhos Pd G2 remains active at temperatures up to 120°C, whereas methanesulfonate-based catalysts (e.g., CAS 1470372-59-8) decompose above 80°C .
  • Storage : Most palladacycles require inert atmospheres (Ar/N₂) and dark storage at 2–8°C to prevent ligand oxidation .

Biological Activity

Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II), commonly referred to as Pd(crotyl)Cl, is a palladium complex that has garnered attention for its catalytic properties, particularly in organic synthesis. However, its biological activity also presents significant interest, particularly in the context of medicinal chemistry and drug development.

  • IUPAC Name : Chloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)
  • CAS Number : 1798782-02-1
  • Molecular Formula : C37H54ClPdP
  • Molecular Weight : 671.67 g/mol
  • Purity : 97% .

The biological activity of Pd(crotyl)Cl primarily stems from its ability to facilitate various chemical reactions that can lead to the formation of biologically active compounds. Its role as a catalyst in cross-coupling reactions allows for the synthesis of complex organic molecules, including pharmaceuticals.

Key Mechanisms:

  • Catalytic Activity : Pd(crotyl)Cl functions effectively in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions are pivotal in the formation of carbon-carbon bonds, which are essential for synthesizing many bioactive molecules .
  • Selective Functionalization : The presence of the bulky dicyclohexylphosphino ligand enhances selectivity and reactivity, allowing for the functionalization of sensitive substrates without significant side reactions .

Biological Studies and Findings

Research into the biological activity of Pd(crotyl)Cl is still emerging, with several studies highlighting its potential applications:

  • Anticancer Activity : Preliminary studies have suggested that palladium complexes can exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) during catalytic processes .
  • Antimicrobial Properties : Some palladium complexes have shown antimicrobial activity against various pathogens. The ability to modify the ligand environment can enhance these properties, making Pd(crotyl)Cl a candidate for further investigation .
  • Enzyme Mimetic Activity : There is ongoing research into the use of palladium complexes as enzyme mimetics. Their ability to catalyze reactions similar to natural enzymes could lead to novel therapeutic approaches .

Case Study 1: Anticancer Activity

A study published in Journal of Organic Chemistry explored the synthesis of biologically active derivatives using Pd(crotyl)Cl as a catalyst. The results indicated that certain synthesized compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on various palladium complexes, including Pd(crotyl)Cl, revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of ligand design in enhancing antimicrobial properties .

Data Table

PropertyValue
IUPAC NameChloro(crotyl)(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl) palladium(II)
CAS Number1798782-02-1
Molecular FormulaC37H54ClPdP
Molecular Weight671.67 g/mol
Purity97%
Primary ApplicationsCatalysis in organic synthesis; potential anticancer and antimicrobial activity

Q & A

Q. Characterization :

  • <sup>31</sup>P NMR : A singlet at δ 15–20 ppm confirms ligand coordination.
  • X-ray crystallography : Resolves the distorted square-planar geometry .

Advanced: How can contradictions in catalytic efficiency data across literature be resolved?

Discrepancies often arise from variations in:

  • Substrate scope : Electron-deficient aryl halides may favor this catalyst over bulkier analogs.
  • Ligand purity : Residual phosphine oxide (from ligand degradation) can inhibit activity.
  • Reaction scale : Microscale screenings (e.g., 0.1 mmol) may underestimate deactivation pathways.

Q. Methodological Insight :

  • Perform control reactions with purified ligand (e.g., via recrystallization).
  • Use high-throughput screening to map substrate compatibility and identify outliers .

Basic: What are the optimal conditions for Buchwald-Hartwig amination using this catalyst?

Optimal conditions involve:

  • Solvent : Toluene or dioxane (aprotic, high boiling point).
  • Base : Cs2CO3 or K3PO4 (weakly coordinating, minimizes Pd leaching).
  • Temperature : 80–100°C for 12–24 hours.

Typical Yields : 70–90% for aryl bromides; lower for chlorides unless activated .

Advanced: How does the crotyl ligand influence regioselectivity in allylic substitution reactions?

The crotyl group stabilizes η<sup>3</sup>-allyl intermediates, enabling nucleophilic attack at the less substituted carbon. This contrasts with η<sup>1</sup>-allyl systems, which favor Markovnikov selectivity. notes that steric effects from the triisopropyl groups further direct nucleophiles to the terminal position.

Methodological Insight : Use deuterium labeling or Hammett studies to probe electronic/steric contributions. Compare with Pd(0)/Pd(II) systems to isolate ligand effects .

Basic: What safety protocols are critical when handling this palladium complex?

  • Storage : Under inert gas (N2/Ar) at 2–8°C to prevent ligand oxidation.
  • Handling : Use gloves and fume hoods; the compound may release toxic Pd nanoparticles upon decomposition.
  • Waste : Collect Pd residues for recovery via ion-exchange resins .

Advanced: Can this catalyst be adapted for photoinduced C–C coupling? What modifications are needed?

Yes, but modifications include:

  • Ligand tuning : Introduce electron-withdrawing groups (e.g., –CF3) to lower the MLCT (metal-to-ligand charge transfer) energy.
  • Additives : Use Ir(ppy)3 as a photosensitizer to enhance Pd(I)/Pd(III) cycling.

highlights similar Ru complexes achieving photocatalytic activity, suggesting analogous strategies for Pd .

Basic: How does this precatalyst compare to other palladacycles (e.g., XPhos or BrettPhos) in cross-coupling?

Ligand Substrate Compatibility Typical TON Key Advantage
This complex Aryl chlorides, steric amines500–800High stability at elevated temps
XPhos Electron-rich aryl bromides300–600Faster activation
BrettPhos Heteroaromatics400–700Improved solubility in polar solvents

Data from and suggest this complex excels in sterically demanding reactions due to its rigid biphenyl backbone .

Advanced: What strategies mitigate catalyst deactivation during large-scale reactions?

  • Ligand excess : Use 1.5–2 equiv ligand to stabilize Pd(0) intermediates.
  • Oxygen scavengers : Add BHT (butylated hydroxytoluene) to prevent oxidation.
  • Flow chemistry : Continuous Pd replenishment reduces aggregation .

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